Z-Tyr(tbu)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5/c1-21(2,3)27-17-11-9-15(10-12-17)13-18(19(23)24)22-20(25)26-14-16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVBQSGNGCKQSV-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20359663 | |

| Record name | Z-TYR(TBU)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5545-54-0 | |

| Record name | O-(1,1-Dimethylethyl)-N-[(phenylmethoxy)carbonyl]-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5545-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Z-TYR(TBU)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20359663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Tyrosine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on Z-Tyr(tbu)-OH: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH), a critical protected amino acid derivative utilized in peptide synthesis and drug development. This document details its chemical structure, physicochemical properties, and a detailed examination of its synthetic routes, including experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is a derivative of the amino acid L-tyrosine, where the alpha-amino group is protected by a benzyloxycarbonyl (Z) group, and the phenolic hydroxyl group of the tyrosine side chain is protected by a tert-butyl (tbu) group. This dual protection strategy is instrumental in preventing unwanted side reactions during peptide synthesis.

The detailed chemical information for this compound is summarized in the table below.

| Property | Value |

| IUPAC Name | (2S)-2-(benzyloxycarbonylamino)-3-[4-(tert-butoxy)phenyl]propanoic acid[1] |

| Synonyms | N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine, Cbthis compound |

| CAS Number | 5545-54-0[2] |

| Molecular Formula | C21H25NO5[2] |

| Molecular Weight | 371.43 g/mol [2] |

| Appearance | White to off-white solid |

| Melting Point | 73-79 °C |

| SMILES String | CC(C)(C)OC1=CC=C(C=C1)C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2[1] |

| Storage | 2-8°C, sealed in a dry environment |

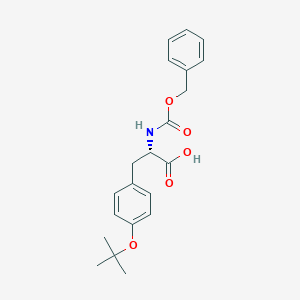

Structural Diagram:

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from the commercially available amino acid L-tyrosine. The general synthetic strategy involves the sequential protection of the carboxylic acid, the amino group, and finally the phenolic hydroxyl group, followed by the deprotection of the carboxylic acid.

A logical and commonly employed synthetic pathway is outlined below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for the synthesis of protected amino acids and have been adapted for the specific synthesis of this compound.

Step 1: Esterification of L-Tyrosine to L-Tyrosine Methyl Ester Hydrochloride (Tyr-OMe·HCl)

-

Materials: L-Tyrosine, Methanol, Thionyl chloride (SOCl₂).

-

Procedure:

-

Suspend L-Tyrosine in methanol.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 5°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude Tyr-OMe·HCl as a solid.

-

Step 2: N-terminal Protection to yield Z-Tyr-OMe

-

Materials: Tyr-OMe·HCl, Sodium carbonate (Na₂CO₃), Benzyl chloroformate (Z-Cl), Ethyl acetate, Water.

-

Procedure:

-

Dissolve Tyr-OMe·HCl in water and add ethyl acetate.

-

Cool the mixture in an ice bath and add sodium carbonate portion-wise to adjust the pH to 8-9.

-

Slowly add benzyl chloroformate dropwise while vigorously stirring and maintaining the pH between 8 and 9 by the addition of sodium carbonate as needed.

-

Allow the reaction to stir at room temperature for 4-6 hours.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Z-Tyr-OMe.

-

Step 3: O-tert-butylation to yield Z-Tyr(tbu)-OMe

-

Materials: Z-Tyr-OMe, Dichloromethane (CH₂Cl₂), Isobutylene, Sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve Z-Tyr-OMe in dichloromethane.

-

Cool the solution in a pressure vessel to -10°C.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Carefully add liquefied isobutylene to the reaction mixture.

-

Seal the vessel and allow the reaction to stir at room temperature for 48-72 hours.

-

Carefully vent the vessel, and quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate to give crude Z-Tyr(tbu)-OMe.

-

Step 4: Saponification to yield this compound

-

Materials: Z-Tyr(tbu)-OMe, Sodium hydroxide (NaOH), Methanol, Water.

-

Procedure:

-

Dissolve the crude Z-Tyr(tbu)-OMe in a mixture of methanol and water.

-

Add a solution of sodium hydroxide and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 3-4 with cold 1N HCl.

-

Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

Purification

The final product, this compound, is often obtained as an oil or a semi-solid. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Quantitative Data

The overall yield for the multi-step synthesis of this compound can vary depending on the efficiency of each step and the purification methods employed. The following table provides expected yields for each transformation based on similar syntheses reported in the literature.

| Step | Transformation | Typical Yield (%) |

| 1 | L-Tyrosine → Tyr-OMe·HCl | 90-95 |

| 2 | Tyr-OMe·HCl → Z-Tyr-OMe | 85-90 |

| 3 | Z-Tyr-OMe → Z-Tyr(tbu)-OMe | 70-80 |

| 4 | Z-Tyr(tbu)-OMe → this compound | 80-90 |

| Overall | L-Tyrosine → this compound | 48-61 |

Applications in Research and Development

This compound is a valuable building block in the synthesis of peptides and peptidomimetics. The Z-group is stable to the acidic conditions used to remove Boc protecting groups and can be removed by catalytic hydrogenation. The tert-butyl ether is stable to a wide range of reaction conditions but can be cleaved with strong acids such as trifluoroacetic acid. This orthogonal protecting group strategy allows for the selective deprotection of the N-terminus and the side chain, which is essential for the synthesis of complex peptides and for the introduction of modifications at specific sites.

Conclusion

This technical guide has provided a detailed overview of the structure and synthesis of this compound. The presented multi-step synthetic pathway, along with the experimental protocols, offers a comprehensive resource for researchers and professionals in the fields of peptide chemistry and drug development. The strategic use of protecting groups in this compound makes it an indispensable tool for the construction of complex peptide-based molecules.

References

A Comprehensive Technical Guide to Z-Tyr(tbu)-OH (CAS: 5545-54-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine, commonly referred to as Z-Tyr(tbu)-OH, is a pivotal protected amino acid derivative utilized extensively in synthetic peptide chemistry. Its unique structural features, namely the Z (benzyloxycarbonyl) group protecting the α-amino functionality and the tert-butyl (tBu) group shielding the phenolic hydroxyl side chain of tyrosine, make it an invaluable building block in the assembly of complex peptides. This strategic protection scheme offers orthogonality, allowing for selective deprotection and chain elongation, which is fundamental to modern peptide synthesis, particularly in solution-phase methodologies. This guide provides an in-depth overview of the physicochemical properties, synthesis, and applications of this compound, tailored for professionals in chemical research and drug development.

Physicochemical Properties

The accurate characterization of this compound is crucial for its effective application in synthetic protocols. The following tables summarize its key physical and chemical properties.

Table 1: General and Physical Properties

| Property | Value | References |

| CAS Number | 5545-54-0 | [1][2][3] |

| Molecular Formula | C₂₁H₂₅NO₅ | [1][2] |

| Molecular Weight | 371.43 g/mol | [1][2] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 73-79 °C | [3] |

| Optical Rotation | [α]²⁰D = +9.5 to +10.5° (c=2 in Acetic Acid) | |

| Storage | Store at room temperature, sealed in a dry environment (2-8°C recommended for long-term storage). | [1] |

Table 2: Chemical and Computational Data

| Property | Value | References |

| IUPAC Name | (2S)-2-[(benzyloxy)carbonylamino]-3-[4-(tert-butoxy)phenyl]propanoic acid | [5] |

| Synonyms | Z-L-Tyr(tBu)-OH, Cbthis compound, N-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine | [3] |

| SMILES | CC(C)(C)OC1=CC=C(C--INVALID-LINK--NC(=O)OCC2=CC=CC=C2)C=C1 | [1] |

| Topological Polar Surface Area (TPSA) | 84.86 Ų | [1] |

| LogP | 3.786 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 7 | [1] |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical transformations for amino acid protection.[6]

-

N-terminal Protection (Z-group introduction):

-

Dissolve L-Tyrosine in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate (Z-Cl) dropwise while maintaining the pH between 9-10.

-

Stir the reaction mixture for several hours at room temperature.

-

Acidify the solution with dilute HCl to precipitate Z-Tyr-OH.

-

Filter, wash with cold water, and dry the product.

-

-

Carboxyl Group Esterification (Optional Intermediate Step):

-

Suspend Z-Tyr-OH in methanol.

-

Add a catalytic amount of a strong acid (e.g., H₂SO₄) or use thionyl chloride.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain Z-Tyr-OMe.

-

-

Side-Chain Protection (t-butylation):

-

Dissolve Z-Tyr-OMe in a suitable solvent like dichloromethane (CH₂Cl₂).

-

Add a catalytic amount of concentrated sulfuric acid.

-

Introduce isobutylene gas or liquid isobutylene under pressure.

-

Stir the reaction at room temperature for several days until completion.

-

Neutralize the reaction mixture and extract the product, Z-Tyr(tbu)-OMe.

-

-

Saponification of the Methyl Ester:

-

Dissolve the crude Z-Tyr(tbu)-OMe in a mixture of an organic solvent (e.g., dioxane) and aqueous sodium hydroxide.

-

Stir at room temperature until the ester is fully hydrolyzed.

-

Acidify the reaction mixture with a suitable acid (e.g., citric acid or dilute HCl) to precipitate the final product, this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Application in Peptide Synthesis

This compound is primarily used in solution-phase peptide synthesis, although it can be adapted for solid-phase techniques. The Z-group is stable to the mildly acidic and basic conditions often employed in peptide synthesis but can be removed by catalytic hydrogenation. The t-butyl group is stable to hydrogenation but is readily cleaved by strong acids. This orthogonality is key to its utility.

Experimental Protocol: Dipeptide Synthesis using this compound

This protocol outlines the synthesis of a model dipeptide, Z-Tyr(tbu)-Ala-OMe.

-

Activation of this compound:

-

Dissolve this compound (1 equivalent) and a coupling additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in an anhydrous solvent such as dimethylformamide (DMF).

-

Cool the solution to 0°C in an ice bath.

-

Add a coupling reagent, for instance, N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), and stir for 30 minutes at 0°C.

-

-

Coupling Reaction:

-

In a separate flask, dissolve L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1 equivalent) in DMF and neutralize with a non-nucleophilic base like N-methylmorpholine (NMM) (1 equivalent).

-

Add the neutralized alanine solution to the activated this compound solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Filter off the dicyclohexylurea (DCU) byproduct.

-

Dilute the filtrate with ethyl acetate and wash sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude dipeptide can be purified by column chromatography on silica gel.

-

Role in Drug Development and Biological Systems

Tyrosine residues in peptides are of significant biological importance. The phenolic hydroxyl group can be a site for post-translational modifications like phosphorylation, which is a key mechanism in cellular signaling. Furthermore, the aromatic side chain of tyrosine often plays a crucial role in molecular recognition and binding of peptides to their biological targets.[7]

The use of protected tyrosine derivatives like this compound is essential for the synthesis of biologically active peptides for therapeutic and research purposes. By preventing unwanted side reactions, these building blocks ensure the synthesis of high-purity peptides with the correct sequence and structure, which is a prerequisite for their biological function.[8] Peptides synthesized using such derivatives can have a wide range of applications, including as antimicrobial agents, hormone analogs, and enzyme inhibitors.[9][10]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | 5545-54-0 [chemicalbook.com]

- 3. This compound CAS#: 5545-54-0 [amp.chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. This compound.DCHA | C33H48N2O5 | CID 14162127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103833593A - Method for preparing N-(9-fluorenylmethoxy carbony)-O-tertiary butyl-L-tyrosine - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Z-Tyr(tbu)-OH

This guide provides comprehensive information on the chemical properties, synthesis, and application of Z-Tyr(tbu)-OH, a crucial building block in peptide synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Properties of this compound

This compound, chemically known as (S)-2-(((Benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid, is a protected amino acid derivative of L-tyrosine.[1][2] The benzyloxycarbonyl (Z) group protects the α-amino group, while the tert-butyl (tBu) group protects the hydroxyl function of the tyrosine side chain. This dual protection strategy is instrumental in preventing undesirable side reactions during peptide synthesis.

Quantitative Data Summary

| Property | Value |

| Molecular Formula | C₂₁H₂₅NO₅[1][3] |

| Molecular Weight | 371.43 g/mol [1][3] |

| CAS Number | 5545-54-0[1][3] |

| Appearance | White to off-white powder |

| Purity | ≥98% |

| Solubility | Soluble in common organic solvents like DMF and DCM |

Role in Peptide Synthesis

In Solid-Phase Peptide Synthesis (SPPS), protecting groups are essential to ensure the specific and controlled formation of peptide bonds. The phenolic hydroxyl group of tyrosine is nucleophilic and can react with activated amino acids during coupling steps, leading to impurities and reduced yield. The tert-butyl (tBu) group in this compound serves as a robust shield for this reactive side chain.[4]

The Z-group on the N-terminus provides protection that can be removed under specific conditions, typically through catalytic hydrogenation. The tBu group, on the other hand, is stable to these conditions but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage of the peptide from the resin support.[5] This orthogonal protection scheme allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the incorporation of a this compound residue into a peptide chain on a solid support. This process involves iterative cycles of deprotection and coupling.

Materials and Reagents:

-

This compound

-

SPPS resin (e.g., Wang resin, Rink Amide resin)

-

Coupling reagents (e.g., HBTU, DIC/HOBt)

-

Base for neutralization (e.g., DIEA)

-

Solvents (DMF, DCM)

-

Deprotection reagent for the N-terminal protecting group of the preceding amino acid (e.g., piperidine for Fmoc, TFA for Boc)

-

Cleavage cocktail (e.g., TFA with scavengers)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The resin is swelled in a suitable solvent like DMF or DCM for 30-60 minutes in a reaction vessel.[5]

-

N-terminal Deprotection: The N-terminal protecting group of the amino acid attached to the resin is removed. For an Fmoc-based strategy, this involves treatment with a solution of piperidine in DMF.[5] The resin is then washed thoroughly with DMF and DCM.

-

Coupling of this compound:

-

This compound (2-4 equivalents) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU, 2-4 equivalents) and a base (e.g., DIEA, 4-8 equivalents).[6]

-

This activated amino acid solution is added to the deprotected peptide-resin.

-

The coupling reaction is allowed to proceed for 1-2 hours at room temperature.[6] Reaction completion can be monitored using a qualitative test like the Kaiser test.

-

-

Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.[6]

-

Chain Elongation: The cycle of deprotection and coupling is repeated for subsequent amino acids in the desired sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group from tyrosine) are removed simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail containing a strong acid like TFA and scavengers to prevent side reactions.[5]

-

Peptide Precipitation and Isolation: The cleaved peptide is precipitated from the TFA solution by adding it to cold diethyl ether. The crude peptide is then collected by centrifugation, washed with ether, and dried under vacuum.[5]

Visualizing the Workflow

The following diagram illustrates the general workflow of Solid-Phase Peptide Synthesis.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Navigating the Solubility Landscape of Z-Tyr(tbu)-OH: A Technical Guide for Researchers

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate world of peptide synthesis and drug development, the solubility of protected amino acids is a critical parameter dictating their utility and application. This technical guide provides an in-depth exploration of the solubility of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH), a key building block in these fields. Addressed to researchers, scientists, and drug development professionals, this document compiles available solubility data, outlines detailed experimental protocols for its determination, and illustrates relevant workflows to facilitate its effective use in the laboratory.

This compound, with its dual protecting groups, offers strategic advantages in synthetic chemistry. The benzyloxycarbonyl (Z) group provides protection for the α-amino group, while the tert-butyl (tbu) group shields the hydroxyl function of the tyrosine side chain. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, ensuring high yields, and maintaining the purity of synthetic peptides and other pharmaceutical intermediates.

Quantitative and Qualitative Solubility Profile

Precise quantitative solubility data for this compound is not extensively documented in publicly available literature. However, by examining data from structurally similar protected amino acids, a reliable solubility profile can be inferred. The following table summarizes known qualitative and quantitative solubility information for this compound and related compounds in common organic solvents.

| Solvent | Chemical Class | This compound Solubility (Qualitative) | Related Compound Data | Molar Concentration (Approx.) |

| Dimethylformamide (DMF) | Amide | Soluble | "Clearly soluble" at 1 mmole in 2 ml (Boc-Tyr(tBu)-OH)[1] | ~ 0.5 M[1] |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Soluble | 100 mg/mL (Boc-Tyr(tBu)-OH)[1] | ~ 0.296 M[1] |

| Dichloromethane (DCM) | Halogenated Hydrocarbon | Soluble | Soluble (Boc-Tyr(tBu)-OH) | - |

| Chloroform | Halogenated Hydrocarbon | Soluble | Soluble (Boc-Tyr(tBu)-OH) | - |

| Ethyl Acetate | Ester | Soluble | Soluble (Boc-Tyr(tBu)-OH) | - |

| Methanol | Alcohol | Sparingly Soluble | Lower than in DMSO (L-Tyrosine)[2] | - |

| Ethanol | Alcohol | Sparingly Soluble | Lower than in Methanol (L-Tyrosine)[2] | - |

| Water | Aqueous | Insoluble | Insoluble (Boc-Tyr(tBu)-OH)[1] | - |

Note: The qualitative solubility of this compound is generally expected to align with that of Boc-Tyr(tBu)-OH due to their structural similarities.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

For researchers requiring precise quantitative solubility data for this compound in specific organic solvents, the isothermal shake-flask method is a robust and widely accepted technique. This method involves creating a saturated solution of the compound at a constant temperature and subsequently determining the concentration of the dissolved solute.

Materials:

-

This compound

-

High-purity organic solvents of interest

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any particulate matter.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (in which this compound is freely soluble, such as DMF) to a concentration within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a calibrated HPLC method. A typical method would involve a C18 column and a mobile phase of acetonitrile and water with a UV detector set to an appropriate wavelength for this compound (e.g., around 275 nm).

-

Data Analysis: Construct a calibration curve by plotting the peak area from the HPLC analysis of standard solutions of known concentration against their respective concentrations. Use the peak area of the diluted sample to determine its concentration from the calibration curve.

-

Solubility Calculation: Calculate the solubility of this compound in the test solvent by accounting for the dilution factor.

Visualization of Relevant Workflows

To further aid researchers, the following diagrams, created using the DOT language, illustrate key experimental and synthetic workflows involving this compound.

This technical guide serves as a foundational resource for professionals engaged in peptide synthesis and drug development. A thorough understanding of the solubility of this compound is a cornerstone for the successful and efficient execution of synthetic protocols, ultimately contributing to the advancement of pharmaceutical research.

References

Spectroscopic and Structural Elucidation of Z-Tyr(tbu)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of N-benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH), a critical building block in peptide synthesis and drug development. Due to the limited availability of specific experimental NMR data for this compound in publicly accessible databases, this guide presents predicted ¹H and ¹³C NMR data based on the analysis of structurally related compounds. Detailed experimental protocols for the acquisition of such data are also provided, alongside a structural diagram for clear visualization.

Predicted NMR Data for this compound

The following tables summarize the predicted chemical shifts (δ) for this compound. These predictions are derived from the known NMR data of similar protected tyrosine derivatives and general principles of NMR spectroscopy. It is important to note that actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency used.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (Z-group, 5H) | 7.30 - 7.40 | Multiplet | - |

| Aromatic (Tyr ring, 4H) | 6.80 - 7.15 | Multiplet (two doublets) | ~8.5 |

| NH (Amide) | ~5.1 - 5.3 | Doublet | ~8.0 |

| CH₂ (Z-group) | ~5.10 | Singlet | - |

| α-CH | ~4.5 - 4.7 | Multiplet | - |

| β-CH₂ | ~2.9 - 3.2 | Multiplet | - |

| t-Butyl (9H) | ~1.30 | Singlet | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic acid) | 173 - 176 |

| C=O (Z-group) | 155 - 157 |

| Aromatic (C-O of Tyr) | 154 - 156 |

| Aromatic (Z-group, quat.) | 136 - 138 |

| Aromatic (Tyr, quat.) | 130 - 132 |

| Aromatic (Z-group, CH) | 127 - 129 |

| Aromatic (Tyr, CH) | 129 - 131 |

| Aromatic (Tyr, CH) | 123 - 125 |

| C (t-Butyl, quat.) | 78 - 80 |

| CH₂ (Z-group) | 66 - 68 |

| α-CH | 55 - 58 |

| β-CH₂ | 37 - 40 |

| CH₃ (t-Butyl) | 28 - 30 |

Experimental Protocols for NMR Spectroscopy

The following protocols outline the standard procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for protected amino acids. The choice of solvent can affect the chemical shifts.

-

Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Data Acquisition

-

Spectrometer: A 400 MHz or higher field strength NMR spectrometer is recommended for good signal dispersion.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (e.g., zg30).

-

Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-7 ppm.

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Data Acquisition

-

Spectrometer: A spectrometer with a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).

-

Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of 0-200 ppm.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of quaternary carbons.

-

-

Processing: Apply Fourier transformation with an appropriate line broadening factor, followed by phase and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Structural Representation

To provide a clear visual reference for the NMR data, the chemical structure of this compound is presented below.

This guide provides a foundational understanding of the NMR characteristics of this compound for researchers in the field of peptide chemistry and drug discovery. For definitive structural confirmation, it is always recommended to acquire experimental NMR data on a purified sample.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy Analysis of Z-Tyr(tbu)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for the infrared (IR) spectroscopy analysis of Z-Tyr(tbu)-OH ((S)-2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butoxy)phenyl)propanoic acid). IR spectroscopy is a powerful, non-destructive analytical technique that provides valuable information about the functional groups present in a molecule, making it an essential tool for identity confirmation, purity assessment, and structural elucidation in the synthesis and development of peptide-based therapeutics and other fine chemicals.

Core Principles of IR Spectroscopy

Infrared spectroscopy measures the interaction of infrared radiation with matter. When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. If the frequency of the radiation matches the natural vibrational frequency of a bond, the molecule absorbs the radiation, and this absorption is detected by the spectrometer. The resulting IR spectrum is a plot of absorbance or transmittance as a function of wavenumber (typically in units of reciprocal centimeters, cm⁻¹), which serves as a unique molecular "fingerprint."

Predicted Infrared Absorption Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Broad, Strong | The broadness is due to hydrogen bonding. |

| Carbamate (Z-group) | N-H stretch | 3400 - 3200 | Medium | |

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak | |

| Alkyl (t-butyl) | C-H stretch | 2980 - 2950 | Medium to Strong | |

| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong | |

| Carbamate (Z-group) | C=O stretch | 1700 - 1670 | Strong | The position can be influenced by hydrogen bonding. |

| Aromatic Ring | C=C stretch | 1600 - 1450 | Medium to Weak | Multiple bands are often observed. |

| Carbamate (Z-group) | N-H bend | 1550 - 1500 | Medium | |

| Ether (t-butyl ether) | C-O stretch | 1250 - 1200 | Strong | Asymmetric stretch. |

Experimental Protocols for IR Spectroscopy of this compound

The solid-state nature of this compound allows for several sample preparation techniques for IR analysis. The two most common and effective methods are Attenuated Total Reflectance (ATR) and the Potassium Bromide (KBr) pellet method.

Method 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

ATR-FTIR is a popular method due to its simplicity and minimal sample preparation.[1][2][3]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a diamond or zinc selenide crystal

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and a soft, lint-free cloth. Record a background spectrum of the clean, empty crystal.

-

Sample Application: Place a small amount of this compound powder (a few milligrams is sufficient) directly onto the center of the ATR crystal.[3]

-

Pressure Application: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.

-

Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly.

Method 2: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the solid sample in a matrix of dry KBr powder and pressing it into a thin, transparent pellet.[2][4][5]

Materials and Equipment:

-

FTIR Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with a pellet die

-

Infrared-grade Potassium Bromide (KBr), dried in an oven at ~110°C to remove moisture.[5]

Procedure:

-

Sample Grinding: In an agate mortar, grind approximately 1-2 mg of this compound to a very fine powder.

-

Mixing with KBr: Add about 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample by gentle grinding. The goal is a homogeneous mixture.[2]

-

Pellet Formation: Transfer the mixture to the pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[6]

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Collection: Record the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

Logical Workflow for IR Spectroscopy Analysis

The following diagram illustrates the general workflow for the infrared spectroscopy analysis of a solid sample like this compound.

Caption: Workflow for the IR analysis of this compound.

Conclusion

Infrared spectroscopy is an indispensable technique for the characterization of this compound. By understanding the expected absorption frequencies of its functional groups and employing standardized experimental protocols, researchers can effectively confirm the identity and assess the quality of this important amino acid derivative. The methodologies and data presented in this guide serve as a valuable resource for professionals in the fields of chemical research and drug development.

References

- 1. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]

- 2. drawellanalytical.com [drawellanalytical.com]

- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 4. shimadzu.com [shimadzu.com]

- 5. azom.com [azom.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

The Enduring Legacy of Z: An In-depth Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The benzyloxycarbonyl (Cbz or Z) group, a cornerstone in the art of peptide synthesis, has remained an indispensable tool for chemists for nearly a century. Introduced by Max Bergmann and Leonidas Zervas in 1932, its strategic application revolutionized the field, enabling the controlled, stepwise assembly of amino acids into complex peptides.[1][2] This technical guide provides a comprehensive overview of the Z-protecting group, from its fundamental chemistry and applications to detailed experimental protocols and a comparative analysis of its cleavage methodologies.

Core Concepts: The Chemistry and Utility of the Z-Group

The primary role of the Z-group is the temporary protection of the α-amino group of an amino acid.[3] This masking prevents the nucleophilic amine from engaging in undesirable side reactions during peptide bond formation, thereby ensuring the integrity of the peptide chain elongation.[3] The Z-group is a urethane-type protecting group, which confers resistance to racemization at the α-carbon during coupling reactions.[3][4]

Key advantages of the Z-protecting group include its ease of introduction, the crystallinity of its derivatives which aids in purification, and its stability under a range of conditions.[3] Z-protected amines are generally stable in basic and mildly acidic media, a characteristic that allows for flexibility in synthetic strategies.[5]

Introduction of the Z-Protecting Group

The most prevalent method for the introduction of the Z-group is the reaction of an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions, commonly known as the Schotten-Baumann reaction.[1][6] The base, typically sodium carbonate or sodium bicarbonate, neutralizes the hydrochloric acid generated during the reaction.[6] An alternative, safer reagent for Z-protection is benzyl N-succinimidyl carbonate (Cbz-OSu), which avoids the use of the more hazardous benzyl chloroformate.[6]

Experimental Protocol: Z-Protection of an Amino Acid (Schotten-Baumann Conditions)

This protocol describes a widely used method for the N-Cbz protection of amino acids.[5][6]

Materials:

-

Amino Acid (1.0 equivalent)

-

Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Benzyl Chloroformate (Cbz-Cl) (1.05 - 1.2 equivalents)

-

Water

-

Organic Solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

-

1 M Hydrochloric Acid (HCl) for acidification

Procedure:

-

Dissolution: Dissolve the amino acid in an aqueous solution of sodium carbonate or a mixture of sodium carbonate and sodium bicarbonate. The pH of the solution should be maintained between 8 and 10.[6]

-

Cooling: Cool the solution to 0-5 °C in an ice bath.[6]

-

Addition of Cbz-Cl: Slowly add benzyl chloroformate to the vigorously stirred solution, ensuring the temperature remains below 10 °C.[6]

-

Reaction: Continue stirring at room temperature for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

-

Work-up: Once the reaction is complete, wash the reaction mixture with an organic solvent like diethyl ether to remove any unreacted benzyl chloroformate.[5]

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with dilute hydrochloric acid.[5][6] The N-Cbz protected amino acid will precipitate.

-

Isolation: Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum.[6]

Cleavage of the Z-Protecting Group: A Comparative Analysis

The removal of the Z-group, or deprotection, is a critical step that must be accomplished without compromising the integrity of the peptide. The choice of deprotection method is dictated by the presence of other sensitive functional groups within the molecule.

Catalytic Hydrogenation

This is the most common and mildest method for Z-group deprotection.[7] The reaction proceeds via hydrogenolysis of the benzyl-oxygen bond, catalyzed by palladium on carbon (Pd/C), to yield toluene and an unstable carbamic acid intermediate, which spontaneously decarboxylates to release the free amine and carbon dioxide.[8]

Advantages:

-

Mild reaction conditions (room temperature, atmospheric pressure).[7]

-

Clean byproducts (toluene and CO₂).[7]

-

High yields.[7]

Disadvantages:

-

Incompatible with substrates containing sulfur or other groups that can poison the palladium catalyst.[9][10]

-

Safety concerns associated with handling hydrogen gas.[11]

Catalytic Transfer Hydrogenation

This method offers a safer alternative to using hydrogen gas by employing a hydrogen donor in the presence of a palladium catalyst.[12] Common hydrogen donors include ammonium formate, formic acid, and cyclohexene.[12][13][14]

Advantages:

-

Avoids the need for handling flammable hydrogen gas.[9]

-

Can be very rapid, especially with microwave assistance.[9]

Disadvantages:

-

May require elevated temperatures.[15]

-

The catalyst can still be poisoned by certain functional groups.

Acidic Cleavage

Strong acids can cleave the Z-group, providing a non-reductive deprotection pathway.[11] A common reagent for this purpose is a 33% solution of hydrogen bromide in acetic acid (HBr/AcOH).[4][7] This method is particularly useful when catalytic hydrogenation is not feasible.

Advantages:

-

Metal-free, avoiding potential contamination of the product with heavy metals.[11]

-

Scalable and operationally simple.[11]

Disadvantages:

-

Harsh conditions can lead to side reactions with sensitive amino acid residues.

-

The Z-group is generally stable to the trifluoroacetic acid (TFA) used for Boc group removal, but can be cleaved by stronger acids.[4][13]

Quantitative Data on Z-Group Deprotection

The following table summarizes the performance of common deprotection methods with respect to reagents, typical reaction conditions, and reported yields for various substrates.

| Deprotection Method | Reagents | Typical Conditions | Substrate Example | Yield (%) | Reference(s) |

| Catalytic Hydrogenation | H₂, 5-10% Pd/C | MeOH or EtOH, rt, 1-24 h | N-Cbz-aniline | 98 | [7] |

| H₂, 10% Pd/C | H₂O (with TPGS-750-M), 1 atm, < 2 h, RT | Cbz-L-Phe-L-Leu-OEt | >95 | [8] | |

| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | N-Cbz protected peptides | >90 | [7] |

| Formic acid, 10% Pd/C | Methanol, rt | Z-Gly | 95 | [14] | |

| NaBH₄, Pd/C | MeOH, rt, 5-15 min | N-Cbz aromatic amines | 93-98 | [7] | |

| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | N-Cbz protected amino acids | >90 | [7] |

| AlCl₃ in HFIP | rt | N-Cbz protected amines | High | [15] | |

| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | DMAc, 75 °C | Substrates with sensitive functionalities | High | [9][15] |

Orthogonality in Peptide Synthesis

A key concept in complex peptide synthesis is the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other.[16][17] The Z-group is a vital component of such strategies.

-

Z vs. Boc (tert-Butoxycarbonyl): The Z-group is stable to the acidic conditions (e.g., TFA) used to remove the Boc group.[3][18] This orthogonality is fundamental to the Boc-based strategy in solid-phase peptide synthesis (SPPS).

-

Z vs. Fmoc (9-Fluorenylmethyloxycarbonyl): The Z-group is stable to the basic conditions (e.g., piperidine) used for Fmoc group removal.[13][19] This allows for the use of Z-protected amino acids for specific modifications or as N-terminal capping agents in Fmoc-based SPPS.[13][20]

Z-Group in Solid-Phase Peptide Synthesis (SPPS)

While traditionally favored in solution-phase synthesis, the Z-group also finds applications in SPPS.[13][18] Its stability to both acidic (TFA) and basic (piperidine) conditions used for Boc and Fmoc removal, respectively, makes it a valuable tool for:[13]

-

N-terminal Capping: After the completion of a peptide sequence, the N-terminus can be capped with a Z-group to introduce a stable modification.[13]

-

Side-Chain Protection: The Z-group can be used for the side-chain protection of certain amino acids, such as lysine.[18]

-

Orthogonal Deprotection Schemes: The ability to selectively remove the Z-group on-resin via catalytic transfer hydrogenation allows for specific modifications at a designated position within the peptide chain.[13]

Visualizing the Chemistry of the Z-Group

The following diagrams, generated using the DOT language, illustrate key processes and relationships involving the Z-protecting group.

Conclusion

The benzyloxycarbonyl protecting group, despite its long history, continues to be a highly relevant and valuable tool in the synthesis of peptides and other complex organic molecules. Its robust nature, coupled with the versatility of its cleavage methods, ensures its place in the modern chemist's toolkit. A thorough understanding of its chemistry, applications, and the nuances of its manipulation is essential for researchers and professionals engaged in the fields of peptide chemistry and drug development.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. benchchem.com [benchchem.com]

- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. tdcommons.org [tdcommons.org]

- 12. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. Cbz-Protected Amino Groups [organic-chemistry.org]

- 16. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. biosynth.com [biosynth.com]

- 20. researchgate.net [researchgate.net]

The Indispensable Role of T-Butyl Protection for Tyrosine in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, particularly in the context of drug discovery and development, the chemical fidelity of the process is paramount. The synthesis of peptides, amino acid by amino acid, requires a strategic masking and unmasking of reactive functional groups to prevent unwanted side reactions and ensure the creation of the target molecule with high purity and yield. For the amino acid tyrosine, which possesses a nucleophilic phenolic hydroxyl group on its side-chain, such protection is not merely beneficial but essential. This technical guide delves into the critical function of the tert-butyl (tBu) protecting group for the tyrosine side-chain, outlining its mechanism of action, providing quantitative comparisons, and detailing experimental protocols for its application and removal.

The Core Function: Preventing Unwanted Side-Chain Reactions

The primary role of the t-butyl group, when used to protect the hydroxyl moiety of tyrosine, is to render it chemically inert during the iterative process of peptide chain elongation. This is crucial for preventing two major types of side reactions: O-acylation and alkylation.

O-Acylation: During the coupling step of the next amino acid in the sequence, the activated carboxyl group is intended to react with the free N-terminal amine of the growing peptide chain. However, the unprotected hydroxyl group of tyrosine is also a potent nucleophile and can compete for the activated carboxyl group. This leads to the formation of a branched peptide, a significant impurity that is often difficult to separate from the desired linear peptide, thereby reducing the overall yield and complicating purification.

Alkylation: In the course of solid-phase peptide synthesis (SPPS), particularly when using acid-labile protecting groups for the N-terminus (like Boc) or other side-chains, carbocations are generated during the deprotection steps. The electron-rich aromatic ring of tyrosine is susceptible to electrophilic attack by these carbocations, leading to undesired alkylation of the ring. The t-butyl ether protection of the hydroxyl group deactivates the ring towards such electrophilic substitution.

Orthogonality in Modern Peptide Synthesis: The Fmoc/tBu Strategy

The t-butyl group is a cornerstone of the widely adopted Fmoc/tBu strategy in SPPS. This strategy relies on the principle of orthogonality, where different protecting groups can be removed under distinct chemical conditions without affecting each other.

-

Nα-Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the N-terminal amine of the amino acid. It is base-labile and is typically removed at each cycle of the synthesis using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).

-

Side-Chain tBu Protection: The t-butyl group, protecting the tyrosine hydroxyl group (and other reactive side-chains like those of aspartic acid, glutamic acid, serine, and threonine), is stable to the basic conditions used for Fmoc removal. It is, however, labile to strong acids.

This orthogonality ensures that the side-chain protection remains intact throughout the entire chain assembly process and is only removed during the final cleavage of the peptide from the solid support, which is typically achieved with a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).

Quantitative Data on the Impact of Tyrosine Protection

While the synthesis of peptides containing unprotected tyrosine is sometimes attempted for very short sequences, it is generally avoided due to the significant risk of side reactions. The following tables summarize the impact of tyrosine side-chain protection on the purity and yield of a model peptide. Although direct quantitative comparisons with unprotected tyrosine are scarce in the literature due to the well-established necessity of protection, the data presented compares the standard t-butyl protection with an alternative, the trityl (Trt) group, and provides representative yields for Fmoc-based synthesis, which inherently relies on side-chain protection for optimal outcomes.

Table 1: Comparison of Crude Peptide Purity with Different Tyrosine Side-Chain Protecting Groups

| Protecting Group | Structure | Cleavage Conditions | Crude Peptide Purity (%) | Reference(s) |

| tert-Butyl (tBu) | Fmoc-Tyr(tBu)-OH | Strong acid (e.g., 95% TFA) | ~70-85% | [1][2] |

| Trityl (Trt) | Fmoc-Tyr(Trt)-OH | Mild acid (e.g., 1-5% TFA in DCM) | ~85-95% | [3][2] |

Note: Purity is dependent on the peptide sequence and synthesis conditions. The higher purity with the Trt group is often attributed to the milder cleavage conditions, which can reduce side reactions.

Table 2: Representative Yields for a Model Pentapeptide (Leu-enkephalin: Tyr-Gly-Gly-Phe-Leu) Synthesis

| Synthesis Strategy | Nα-Protection | Tyr Side-Chain Protection | Crude Peptide Yield (%) | Reference(s) |

| Boc/Bzl | Boc | Bzl | ~60-70% | [1] |

| Fmoc/tBu | Fmoc | tBu | ~75-85% | [1] |

Note: The higher yield in the Fmoc/tBu strategy is often attributed to the milder deprotection steps during the synthesis cycles, leading to less peptide chain loss.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of t-butyl protected tyrosine in SPPS.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Tyr(tBu)-OH (0.1 mmol scale)

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-amino acids (including Fmoc-Tyr(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure (or HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Place the resin in a reaction vessel and wash with DMF. Add enough DMF to swell the resin for at least 30 minutes.

-

Fmoc Deprotection: Drain the DMF and add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat the treatment for another 15-20 minutes. Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (e.g., Fmoc-Tyr(tBu)-OH, 3-5 equivalents) and Oxyma Pure (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, the coupling is incomplete and should be repeated.

-

Washing: After a negative Kaiser test, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Wash the resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[4]

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate dropwise to a stirred beaker of cold diethyl ether.

-

Collect the precipitate by centrifugation, decant the ether, and wash the peptide pellet 2-3 times with cold diethyl ether.

-

Dry the peptide pellet under vacuum. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Protocol 2: HPLC Analysis of Crude Peptide

Materials:

-

Crude peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: Dissolve the crude peptide in Solvent A to a concentration of approximately 1 mg/mL.

-

Chromatography:

-

Equilibrate the C18 column with Solvent A.

-

Inject the peptide solution.

-

Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.

-

-

Detection: Monitor the absorbance at 214 nm and 280 nm.

-

Analysis: Integrate the peak areas to determine the purity of the crude peptide. The identity of the main peak should be confirmed by mass spectrometry.

Visualizing the Workflow and Logic

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-Tyr(tBu)-OH.

Caption: Orthogonality of Fmoc and t-butyl protecting groups in SPPS.

References

A Beginner's In-depth Guide to Z-Tyr(tbu)-OH in Peptide Chemistry

For researchers, scientists, and drug development professionals venturing into the world of peptide chemistry, a thorough understanding of the building blocks—protected amino acids—is paramount. This guide provides a comprehensive technical overview of N-α-Benzyloxycarbonyl-O-tert-butyl-L-tyrosine (Z-Tyr(tbu)-OH), a key derivative for incorporating tyrosine into peptide chains. We will delve into its properties, synthesis, and application, with a focus on solution-phase peptide synthesis, and draw comparisons with the more common Boc and Fmoc strategies.

Introduction to this compound

This compound is an L-tyrosine derivative where the α-amino group is protected by a Benzyloxycarbonyl (Z or Cbz) group, and the phenolic hydroxyl group of the side chain is protected by a tert-butyl (tbu) group. This dual-protection scheme is crucial for preventing unwanted side reactions during peptide synthesis. The Z-group is typically stable under moderately acidic and basic conditions but can be removed by hydrogenolysis, while the t-butyl group is labile to strong acids. This protecting group strategy is particularly well-suited for solution-phase peptide synthesis.

Chemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 5545-54-0 |

| Molecular Formula | C21H25NO5 |

| Molecular Weight | 371.43 g/mol |

| Appearance | White to off-white powder or syrup |

| Solubility | Soluble in common organic solvents like DMF, DCM, and Chloroform |

The Role of Protecting Groups in Peptide Synthesis

In peptide synthesis, the strategic use of protecting groups is essential to ensure the correct sequence and prevent unwanted side reactions. The α-amino group of one amino acid must be protected to prevent self-polymerization, while the reactive side chains of trifunctional amino acids, like tyrosine, must also be shielded.

The choice of protecting group dictates the overall synthetic strategy. The three most common N-α-protecting groups in peptide chemistry are Benzyloxycarbonyl (Z), tert-Butoxycarbonyl (Boc), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

| Protecting Group | Abbreviation | Deprotection Condition | Primary Application |

| Benzyloxycarbonyl | Z or Cbz | Hydrogenolysis (e.g., H₂/Pd) or strong acid (e.g., HBr/AcOH) | Solution-Phase Synthesis |

| tert-Butoxycarbonyl | Boc | Acid-labile (e.g., TFA) | Solid-Phase & Solution-Phase Synthesis |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-labile (e.g., 20% piperidine in DMF) | Solid-Phase Peptide Synthesis (SPPS) |

The orthogonality of these protecting groups allows for selective deprotection at different stages of the synthesis. For instance, in this compound, the Z-group can be removed without affecting the t-butyl ether on the side chain, and vice-versa.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from L-tyrosine. A general synthetic workflow is outlined below.

Caption: General workflow for the synthesis of this compound.

Application of this compound in Solution-Phase Peptide Synthesis

Due to the conditions required for Z-group removal, this compound is primarily used in classical solution-phase peptide synthesis. This method is often preferred for the synthesis of short peptides or for large-scale production where purification of intermediates is feasible.

General Workflow for Dipeptide Synthesis

The following diagram illustrates a typical workflow for the synthesis of a dipeptide using this compound in solution.

Caption: Workflow for a solution-phase dipeptide synthesis.

Experimental Protocol: Synthesis of Z-Tyr(tbu)-Gly-OMe

This protocol details the synthesis of a model dipeptide, Z-Tyr(tbu)-Gly-OMe, using a carbodiimide coupling method.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1M HCl

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous Na₂SO₄

Procedure:

-

Preparation of Glycine Methyl Ester Free Base:

-

Dissolve H-Gly-OMe·HCl (1.1 equivalents) in anhydrous DCM.

-

Add DIPEA (1.1 equivalents) to the solution and stir for 20 minutes at room temperature. The resulting solution contains the free base and is used directly in the next step.

-

-

Peptide Coupling Reaction:

-

In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DCC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0 °C.

-

To this mixture, add the freshly prepared glycine methyl ester solution from step 1.

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the organic filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Deprotection of the Z-Group

The Z-group is commonly removed by catalytic hydrogenolysis.

Materials:

-

Z-protected peptide

-

Methanol (MeOH)

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

-

Dissolve the Z-protected peptide in methanol.

-

Add 10% Palladium on carbon (typically 10-20% by weight of the peptide).

-

Stir the suspension under a hydrogen atmosphere (e.g., a hydrogen-filled balloon) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

-

Evaporate the filtrate to obtain the deprotected peptide.

Comparison with Boc and Fmoc Strategies in SPPS

While this compound is valuable for solution-phase synthesis, the Boc and Fmoc strategies dominate Solid-Phase Peptide Synthesis (SPPS). The following table provides a comparative overview of these strategies.

| Feature | Z-Strategy (Solution Phase) | Boc-Strategy (SPPS) | Fmoc-Strategy (SPPS) |

| Nα-Deprotection | Hydrogenolysis (H₂/Pd/C) | Strong Acid (e.g., 50% TFA in DCM) | Base (e.g., 20% Piperidine in DMF) |

| Side-Chain Deprotection (tBu) | Strong Acid (e.g., TFA) | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |

| Cleavage from Resin | Not Applicable | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |

| Crude Purity | Generally high after purification of intermediates | Can be lower due to harsh repetitive acid treatments | Generally high due to milder conditions |

| Yield | Variable, depends on purification at each step | ~60-70% for a model pentapeptide[1] | ~75-85% for a model pentapeptide[1] |

| Key Advantages | Scalable, intermediates can be purified | Robust, well-established, good for long/hydrophobic sequences | Milder conditions, automation-friendly, orthogonal |

| Key Disadvantages | Labor-intensive, not easily automated | Harsh reagents (HF), specialized equipment needed | Potential for base-catalyzed side reactions |

Potential Side Reactions

Several side reactions can occur during peptide synthesis. With this compound, key considerations include:

-

Racemization: The activation of the carboxylic acid can lead to a loss of stereochemical integrity, particularly when using carbodiimide reagents. The addition of additives like HOBt helps to suppress this side reaction.

-

Incomplete Deprotection: Catalytic hydrogenolysis can sometimes be inefficient, especially if the catalyst is poisoned by sulfur-containing amino acids in the peptide sequence.

-

Alkylation: During the final deprotection of the t-butyl group with strong acid, the released tert-butyl cation can potentially alkylate sensitive residues like tryptophan or methionine if appropriate scavengers are not used.

Conclusion

This compound is a valuable tool in the peptide chemist's arsenal, particularly for solution-phase synthesis where its unique deprotection chemistry can be advantageous. While SPPS using Boc and Fmoc strategies has become the dominant method for research-scale peptide synthesis due to its efficiency and amenability to automation, a solid understanding of classical solution-phase techniques and the chemistry of Z-protected amino acids remains crucial for a comprehensive education in peptide science and for specific applications in large-scale synthesis. For beginners, a grasp of the principles of orthogonal protection and the nuances of different synthetic strategies will pave the way for the successful design and execution of complex peptide syntheses.

References

An In-Depth Technical Guide to Z-Tyr(tbu)-OH for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Z-L-Tyrosine(tBu) (Z-Tyr(tbu)-OH), a crucial building block in peptide synthesis. Designed for researchers, scientists, and professionals in drug development, this document details the compound's properties, commercial availability, and application in synthesizing peptides for various research and therapeutic purposes.

Core Compound Specifications

This compound, with the CAS number 5545-54-0, is a derivative of the amino acid L-tyrosine. It features a benzyloxycarbonyl (Z) group protecting the α-amino group and a tert-butyl (tBu) group protecting the phenolic hydroxyl group of the tyrosine side chain. This dual-protection scheme is instrumental in preventing unwanted side reactions during peptide synthesis.

A summary of key physicochemical properties for this compound is provided below. Data is aggregated from various commercial suppliers and chemical databases.

| Property | Value |

| CAS Number | 5545-54-0 |

| Molecular Formula | C₂₁H₂₅NO₅ |

| Molecular Weight | 371.43 g/mol |

| Appearance | White to off-white powder or crystalline solid |

| Melting Point | 73-79 °C |

| Boiling Point | 556.8 ± 50.0 °C (Predicted) |

| Density | 1.185 ± 0.06 g/cm³ (Predicted) |

| pKa | 2.99 ± 0.10 (Predicted) |

| Solubility | Soluble in organic solvents such as DMF, DCM, and DMSO; less soluble in water.[1] |

| Storage Conditions | 2-8°C, sealed in a dry environment. |

Commercial Suppliers

This compound is readily available from a range of commercial chemical suppliers catering to the research and pharmaceutical industries. The following table summarizes the offerings from several key suppliers. Please note that purity and other specifications can vary by lot and supplier, and it is recommended to consult the certificate of analysis for specific data.

| Supplier | Purity | Notes |

| BLDpharm | 97% | A leading supplier of research chemicals to pharmaceutical companies and research organizations.[2] |

| Fisher Scientific | 98% | Distributes this compound from Thermo Scientific Chemicals.[3] |

| SynZeal | - | Provides detailed characterization data with their products, suitable for analytical method development and validation.[4][5] |

| Omizzur | - | Supplies this compound as a raw material for peptide synthesis and as a pharmaceutical intermediate, providing TSE/BSE certificates and quality analysis reports.[6] |

| ChemScene | ≥98% | Offers custom synthesis and commercial production services in addition to supplying the compound.[7] |

| Aapptec | - | Specializes in peptides and related reagents, also offering the dicyclohexylamine (DCHA) salt of this compound.[8] |

Application in Peptide Synthesis

This compound is primarily utilized in solution-phase peptide synthesis, although the principles of its protecting groups are relevant to solid-phase synthesis as well. The Z-group provides robust protection for the N-terminus, while the t-butyl ether safeguards the tyrosine side chain from undesired reactions.

Protecting Group Strategy

The orthogonal protection strategy is central to the use of this compound. The Z-group is typically removed by hydrogenolysis, while the t-butyl group is labile to strong acids like trifluoroacetic acid (TFA). This allows for selective deprotection and chain elongation.

Caption: Logical workflow of protecting group strategy in peptide synthesis using this compound.

Experimental Protocol: A General Guideline for Solution-Phase Peptide Coupling

This protocol outlines a general procedure for coupling this compound to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

-

Neutralization of Amino Acid Ester: Dissolve the amino acid ester hydrochloride in DCM. Add one equivalent of DIPEA and stir at room temperature for 15-30 minutes.

-

Activation of this compound: In a separate flask, dissolve this compound (1 equivalent) and HOBt (1 equivalent) in DCM. Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: Add DCC or DIC (1.1 equivalents) to the this compound solution. Stir for 10-15 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.

-

Addition to Amino Component: Add the neutralized amino acid ester solution to the activated this compound mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Workup:

-

Filter off the DCU precipitate (if using DCC).

-

Wash the filtrate sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the resulting dipeptide by flash chromatography or recrystallization.

Caption: Experimental workflow for a typical solution-phase peptide coupling reaction.

Role in Studying Biological Signaling

While this compound is a synthetic tool, its utility is rooted in the central role of tyrosine in biological signaling pathways. Tyrosine phosphorylation is a key post-translational modification that regulates a vast array of cellular processes, including growth, differentiation, and metabolism. The hydroxyl group of the tyrosine side chain is the site of phosphorylation by tyrosine kinases.

The synthesis of peptides containing tyrosine or its analogs is crucial for:

-

Developing substrates and inhibitors for tyrosine kinases and phosphatases.

-

Creating probes to study protein-protein interactions mediated by phosphotyrosine domains (e.g., SH2 domains).

-

Synthesizing peptide-based drugs that modulate these signaling pathways.

This compound serves as a protected precursor, enabling the precise incorporation of tyrosine into these synthetic peptides, which are then used to investigate these fundamental biological processes.